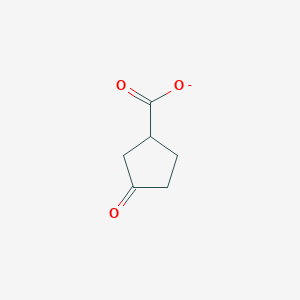

3-Oxocyclopentanecarboxylate

Descripción

Significance of Cyclopentanone (B42830) Scaffolds in Organic Chemistry

Cyclopentanone scaffolds are integral components in a multitude of natural products and pharmaceutically active molecules. researchgate.netscirp.org The five-membered ring system provides a rigid and predictable framework that is amenable to stereoselective functionalization. This structural motif is found in prostaglandins (B1171923), a class of lipid compounds involved in various physiological processes, and their analogues, making cyclopentanone derivatives crucial starting materials for their synthesis. nih.gov

The versatility of the cyclopentanone core is further demonstrated by its presence in various biologically active compounds, including those with antimicrobial, antitumor, and anti-inflammatory properties. researchgate.net For instance, derivatives of cyclopentanone have been used to synthesize pyran and pyridine (B92270) compounds that exhibit cytotoxicity against certain cancer cell lines. scirp.org The ability to introduce multiple substituents and control their spatial arrangement on the cyclopentanone ring makes it a valuable scaffold for the development of new therapeutic agents and other functional molecules. oregonstate.edu

Historical Context of 3-Oxocyclopentanecarboxylate in Synthetic Chemistry

The synthesis of this compound and its derivatives is historically rooted in classic organic reactions. One of the most fundamental methods for constructing the cyclopentanone ring of this compound is the Dieckmann condensation. minia.edu.egmasterorganicchemistry.com This intramolecular Claisen condensation of a diester, such as diethyl adipate, provides an efficient route to cyclic β-keto esters like ethyl 2-oxocyclopentanecarboxylate, a closely related precursor. minia.edu.egtandfonline.com

An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been described involving the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by hydrolysis and decarboxylation. researchgate.net Over the years, synthetic methodologies have evolved to provide access to enantiomerically pure forms of this compound derivatives. vulcanchem.comambeed.com Asymmetric synthesis strategies, including enzymatic resolutions and the use of chiral catalysts, have become increasingly important, reflecting the demand for stereochemically defined building blocks in modern drug discovery and development. ambeed.comangenechemical.com

Overview of Research Trajectories for this compound

Contemporary research involving this compound is diverse and spans several key areas of chemical science.

Asymmetric Synthesis and Catalysis: A significant research trajectory focuses on the development of stereoselective methods to access chiral this compound derivatives. These chiral building blocks are highly valuable in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. vulcanchem.comangenechemical.com Research in this area includes the use of chiral polymers as organocatalysts for asymmetric Michael addition reactions involving methyl 2-oxocyclopentanecarboxylate, yielding products with excellent enantioselectivities. acs.org

Natural Product Synthesis: The utility of this compound as a precursor in the total synthesis of natural products remains a prominent area of investigation. Its role in the synthesis of prostaglandins and their analogues is a classic example. nih.govlibretexts.org For instance, the synthesis of certain thromboxane (B8750289) A2 analogues, which are involved in blood clotting, has utilized derivatives of 2-oxo-1-(3'-oxobutyl)cyclopentane-carboxylate. shu.ac.uk

Medicinal Chemistry and Drug Discovery: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. smolecule.com The cyclopentanone scaffold is a key feature in molecules with a range of biological activities. researchgate.net For example, anthraquinone-linked cyclopentanone derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and tyrosinase inhibitory activities. dovepress.com Furthermore, alkyl 2-oxocycloalkanecarboxylates have garnered attention for their pharmacological properties. oup.com

Reaction Methodology: The reactivity of the ketone and carboxylate functionalities in this compound continues to be exploited in the development of new synthetic methods. vulcanchem.com The Michael addition of 2-oxocyclopentanecarboxylate to α,β-unsaturated ketones, catalyzed by iron(III) chloride, is a well-established reaction that has been studied to understand the role of the metal catalyst. orgsyn.orgrsc.org The compound also participates in other fundamental organic transformations, such as the Japp–Klingemann reaction, to form more complex heterocyclic structures. thieme-connect.com

Data Tables

Table 1: Physical and Chemical Properties of 3-Oxocyclopentanecarboxylic Acid

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 98-78-2 |

| Appearance | White to off-white powder |

| Melting Point | 59-62 °C |

| pKa | ~4.62 (Predicted) |

| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid |

Data sourced from Vulcanchem vulcanchem.com

Table 2: Asymmetric Michael Addition of Methyl 2-oxocyclopentanecarboxylate

| Michael Acceptor | Catalyst | Yield (%) | Enantioselectivity (ee %) |

| trans-β-nitrostyrene | Polymeric Cinchona Squaramide | Good | Excellent |

| 4-fluoro-trans-β-nitrostyrene | Polymeric Cinchona Squaramide | Good | Excellent |

| 4-methyl-trans-β-nitrostyrene | Polymeric Cinchona Squaramide | Good | Excellent |

| (2-nitrovinyl)thiophene | Polymeric Cinchona Squaramide | Good | Excellent |

| N-benzylmaleimide | Polymeric Cinchona Squaramide | Good | Excellent |

This table summarizes the results from a study on the use of a chiral polymer as a catalyst in the asymmetric Michael addition reaction. "Good" and "Excellent" are qualitative descriptions from the source. acs.org

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H7O3- |

|---|---|

Peso molecular |

127.12 g/mol |

Nombre IUPAC |

3-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)/p-1 |

Clave InChI |

RDSNBKRWKBMPOP-UHFFFAOYSA-M |

SMILES canónico |

C1CC(=O)CC1C(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 3 Oxocyclopentanecarboxylate and Its Derivatives

Classical Synthetic Routes to 3-Oxocyclopentanecarboxylate

Classical synthetic strategies for obtaining this compound and its acid form have historically relied on well-established organic reactions. These methods, while foundational, often involve multi-step sequences.

Dieckmann Cyclization-Based Syntheses of 3-Oxocyclopentanecarboxylic Acid

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone for the synthesis of cyclic β-keto esters. fiveable.mepw.live This reaction is particularly effective for forming five- and six-membered rings. fiveable.melibretexts.org The synthesis of this compound derivatives often begins with an adipic acid ester. organicchemistrytutor.comaskiitians.com

The general mechanism involves the deprotonation of an α-carbon of the diester by a base (commonly sodium ethoxide) to form an enolate. pw.livelibretexts.org This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate. libretexts.org Subsequent elimination of an alkoxide restores the carbonyl group, yielding a cyclic β-keto ester. pw.live A full equivalent of base is necessary as the resulting β-keto ester is acidic and will be deprotonated, which drives the reaction to completion. libretexts.org

The choice of base and reaction conditions can influence the outcome. Common bases include sodium ethoxide, sodium hydride, and potassium t-butoxide. pw.live The reaction is often followed by hydrolysis of the resulting ester and subsequent decarboxylation to yield the corresponding cyclic ketone. pw.liveorganicchemistrytutor.com

Esterification and Decarboxylation Approaches

Esterification of 3-oxocyclopentanecarboxylic acid is a direct method to produce its corresponding esters. For instance, treatment of 3-oxocyclopentanecarboxylic acid with diazomethane (B1218177) in diethyl ether provides the methyl ester. prepchem.com This bifunctional molecule contains both a ketone and a carboxylic acid, allowing for a variety of chemical transformations. vulcanchem.comcymitquimica.com

Decarboxylation is another key step often employed in the synthesis of this compound derivatives. This process typically follows a hydrolysis step of a more complex intermediate. For example, after a Dieckmann cyclization, the resulting β-keto ester can be hydrolyzed to a β-keto acid, which can then be decarboxylated, often with gentle heating, to remove the carboxyl group and form a simple cyclopentanone (B42830). organicchemistrytutor.comgoogle.com Under certain acidic or thermal conditions, the carboxylic acid group of compounds like (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid can undergo decarboxylation to yield 2-benzylcyclopentanone. vulcanchem.com Similarly, 3-oxocyclobutanecarboxylic acid can be decarboxylated to form cyclobutanone (B123998) derivatives. smolecule.com

A method for producing 3-oxocyclopentane-1-carboxylic acid or its ester involves the hydrolysis and subsequent decarboxylation of a compound with a carboxyl group at the 1-position and other ester groups on the cyclopentane (B165970) ring. google.com The reaction can be controlled to favor either the carboxylic acid or the ester by managing the concentration of water and alcohol in the reaction system. google.com

Ring Contraction Reactions for Cyclopentanone Formation

The Favorskii rearrangement is a notable method for ring contraction, particularly in the synthesis of cyclopentane derivatives from α-halo cyclohexanones. wikipedia.orgddugu.ac.in This reaction proceeds in the presence of a base, such as hydroxide (B78521) or an alkoxide. wikipedia.org

The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com An enolate is formed on the side of the ketone away from the halogen, which then cyclizes to the cyclopropanone. wikipedia.org This strained intermediate is then attacked by a nucleophile (the base). youtube.com The ring opens to form a more stable carbanion, which is then protonated. wikipedia.org When cyclic α-halo ketones are used, the result is a ring-contracted carboxylic acid or its derivative. wikipedia.org Using an alkoxide base instead of hydroxide yields the corresponding ester. wikipedia.org This method has been utilized in the synthesis of complex molecules, including natural products. ddugu.ac.inyoutube.com

Modern Synthetic Strategies for this compound

Modern approaches to the synthesis of this compound and its derivatives often focus on improving efficiency, stereoselectivity, and the use of milder reaction conditions.

Reductive Methods for Synthesis of Derivatives

The reduction of the ketone group in this compound provides access to valuable hydroxycyclopentanecarboxylate derivatives. These chiral β-hydroxyesters are important intermediates in the synthesis of biologically active compounds. scielo.br

A common method for this transformation is the use of reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of methyl this compound with NaBH₄ in methanol (B129727) at 0°C can yield the trans-hydroxy isomer with a yield of over 78%. The preference for the trans product is attributed to steric hindrance during the hydride attack. Over-reduction to cyclopentanol (B49286) derivatives can be a side reaction if an excess of the reducing agent is used.

Achieving high stereoselectivity in the reduction of the prochiral ketone of this compound is crucial for the synthesis of enantiomerically pure compounds. Both chemical and biocatalytic methods are employed for this purpose.

Chemical Methods: The use of more sterically hindered reducing agents can enhance stereoselectivity. For example, lithium tri-tert-butoxyaluminum hydride has been shown to improve the trans:cis ratio to 9:1 in the reduction of methyl this compound. Catalytic asymmetric hydrogenation using a palladium catalyst with a chiral ligand like BINAP can produce the trans isomer with high enantiomeric excess (ee), although this often requires high pressure.

Biocatalytic Methods: Enzyme-catalyzed reductions are increasingly popular for producing enantiopure alcohols from ketones and β-keto esters. nih.gov Dehydrogenases/reductases from various microorganisms are used to prepare optically pure enantiomers. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various ketones and β-keto esters. nih.govnih.gov

Whole-cell biocatalysis is another advantageous approach as the cells contain the necessary cofactors and can regenerate them during the reaction. scielo.br Baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for the reduction of β-keto esters, often yielding the (S)-configuration. scielo.br Studies using baker's yeast for the reduction of various β-keto esters have reported high yields and enantioselectivities. researchgate.net The use of novel thermophilic alcohol dehydrogenases, such as one from Thermus thermophilus HB27, has also been explored for the self-sufficient asymmetric reduction of β-ketoesters. rsc.org

Table 1: Comparison of Reducing Agents for Methyl this compound

| Reducing Agent | Conditions | Stereoselectivity (trans:cis) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0°C | Favors trans | >98% (after purification) | >78% | |

| Lithium tri-tert-butoxyaluminum hydride | Anhydrous | 9:1 | - | - | |

| Pd(OAc)₂/(R)-BINAP, H₂ | Ethanol (B145695), 50 bar | - | 95% | 89% | |

| Baker's Yeast | Light petroleum | - | 94-99% (S-enantiomer) | 56-96% | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Oxocyclopentanecarboxylic Acid |

| (RS)-3-Oxocyclopentanecarboxylic Acid |

| Methyl this compound |

| Ethyl butane-1,2,2,4-tetracarboxylate |

| Adipic acid |

| Sodium ethoxide |

| Potassium t-butoxide |

| Sodium hydride |

| Diazomethane |

| Diethyl ether |

| (1S)-2-benzyl-3-oxocyclopentanecarboxylic acid |

| 2-Benzylcyclopentanone |

| 3-Oxocyclobutanecarboxylic acid |

| Cyclobutanone |

| α-halo cyclohexanones |

| Cyclopropanone |

| Sodium borohydride |

| Methanol |

| Lithium tri-tert-butoxyaluminum hydride |

| Palladium |

| BINAP |

| (S)-1-phenylethanol dehydrogenase |

| Aromatoleum aromaticum |

| Saccharomyces cerevisiae (Baker's yeast) |

Multi-component Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient and atom-economical route to complex molecules. These reactions are particularly valuable for generating diverse libraries of compounds for drug discovery. nih.gov Precursors such as cyclopentanones are frequently employed in MCRs to construct highly functionalized and stereochemically complex cyclopentane frameworks. mdpi.comresearchgate.net

One notable example is a one-pot tandem domino reaction that provides a trisubstituted cyclopentane with five new, fully determined stereocenters. mdpi.com This strategy has been applied to the asymmetric synthesis of the cyclopentan[c]pyran core found in iridoid natural products. mdpi.com Another approach involves the reaction of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile (B47326) under metal-free conditions. This cascade process, involving nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction, yields diversely functionalized cyclopentene (B43876) derivatives. rsc.org

The Ugi and Passerini reactions are classic MCRs that can incorporate ketone components. wikipedia.orgbaranlab.org The Ugi four-component reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org These reactions can be used to synthesize complex structures, including spiro[cyclopentane-1,3'-indolines] from the three-component reaction of alkylisocyanides, dialkyl acetylenedicarboxylates, and 3-phenacylideneoxindoles. sioc-journal.cn

| Reaction Type | Key Reactants | Product Class | Reference |

|---|---|---|---|

| Domino Reaction | (R)-Lithium Amide, Dienedioate, Benzaldehyde (B42025) | Highly functionalized cyclopentanes with total stereocontrol. | mdpi.com |

| Cascade Reaction | 1,2-Allenic Ketones, 4-Chloroacetoacetate, Malononitrile/Cyanoacetate | Diversely functionalized cyclopentene derivatives. | rsc.org |

| Three-Component Reaction | Alkylisocyanide, Dialkyl Acetylenedicarboxylate, 3-Phenacylideneoxindole | Functionalized spiro[cyclopentane-1,3'-indolines]. | sioc-journal.cn |

| Ugi/Heck Reaction | Ketone, Amine, Isocyanide, Carboxylic Acid | Used in the synthesis of isoquinolines. | wikipedia.org |

Photochemical Routes to 3-Oxocyclopentanecarboxylic Acid

Photochemical reactions provide unique pathways for the synthesis and transformation of cyclic compounds, often enabling the formation of strained ring systems or accessing reactive intermediates that are unavailable through thermal methods. acs.org For the synthesis of cyclopentane derivatives, Norrish type I and cycloaddition reactions are particularly relevant.

Photochemical [2+2] cycloadditions are another powerful tool, typically involving the reaction of two olefins to form a cyclobutane (B1203170) ring. acs.orglibretexts.org While not a direct route to cyclopentanes, the resulting strained four-membered rings can serve as precursors that undergo subsequent ring-expansion or rearrangement reactions to yield five-membered rings. Photocatalytic [2+2] cycloadditions of enones, for instance, can be promoted by visible light catalysts like Ru(bipy)₃Cl₂. organic-chemistry.org More directly, photochemical [3+2] cycloaddition strategies have been developed for the synthesis of cyclopentane products under mild conditions, sometimes utilizing photoredox catalysis to access the required reactive intermediates. chemrxiv.org

Synthesis of Substituted 3-Oxocyclopentanecarboxylates

The introduction of alkyl and aryl substituents onto the this compound core is critical for modifying its chemical properties and for building more complex molecular structures. These substitutions are typically achieved by targeting the α-positions relative to the carbonyl and ester functional groups (C2 and C4).

Alkylation is commonly performed by first generating an enolate from the β-keto ester using a suitable base, such as sodium hydride or potassium tert-butoxide, followed by reaction with an alkylating agent like an alkyl halide. google.comshu.ac.uk The reaction is often carried out in aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile. google.com

The α-arylation of β-keto esters represents a more challenging transformation but is a powerful method for C-C bond formation. One highly effective method involves the reaction of the β-keto ester with an aryllead(IV) tricarboxylate in the presence of a base like pyridine (B92270). publish.csiro.au For example, ethyl 2-oxocyclopentanecarboxylate reacts with p-methoxyphenyllead triacetate in chloroform (B151607) containing pyridine to give ethyl 1-(p-methoxyphenyl)-2-oxocyclopentanecarboxylate in nearly quantitative yield. publish.csiro.au This method is general for a variety of β-keto esters and aryllead reagents. publish.csiro.aursc.org Transition metal-catalyzed reactions, particularly with palladium, also provide a general strategy for the direct α-arylation of ketones and their derivatives with aryl halides under basic conditions. acs.org

| Aryllead Triacetate | Solvent | Reaction Time (h) | Yield of α-Aryl Product (%) |

|---|---|---|---|

| p-MeOC₆H₄Pb(OAc)₃ | CHCl₃/Pyridine | 1 | 98 |

| PhPb(OAc)₃ | CHCl₃/Pyridine | 3 | 94 |

| p-MeC₆H₄Pb(OAc)₃ | CHCl₃/Pyridine | 3 | 96 |

| p-FC₆H₄Pb(OAc)₃ | CHCl₃/Pyridine | 1.5 | 95 |

The introduction of halogen atoms into the this compound framework yields valuable synthetic intermediates, as the halogen can serve as a leaving group for subsequent nucleophilic substitution reactions or participate in cross-coupling reactions. mdpi.com Asymmetric halogenation, particularly at the α-position, allows for the construction of chiral centers.

Enantioselective α-chlorination of cyclic β-keto esters, such as indanone carboxylates, has been achieved with high efficiency and stereocontrol using various catalytic systems. nih.govacs.org One approach employs chiral Lewis acid catalysts, such as a complex formed from Cu(OTf)₂ and a spirooxazoline ligand, to mediate the reaction with an electrophilic chlorine source like N-chlorosuccinimide (NCS), affording α-chlorinated products with up to 98% enantiomeric excess (ee). acs.org

Organocatalysis provides a powerful metal-free alternative. Hybrid amide-based Cinchona alkaloids have been shown to be highly effective catalysts for the phase-transfer α-chlorination of β-keto esters. nih.govacs.org Using as little as 0.5 mol% of the catalyst in the presence of a weak base like potassium fluoride, various indanone and tetralone carboxylates can be chlorinated in excellent yields (up to 99%) and with high enantioselectivity (up to 97% ee). nih.govacs.org The resulting tertiary chlorides can undergo subsequent Sₙ2 displacement with nucleophiles, proceeding with inversion of configuration to create other valuable quaternary stereogenic centers. acs.org

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid / KF / NCS | <99 | 97 |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid / KF / NCS | <99 | 95 |

| Methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Hybrid Cinchona Alkaloid / KF / NCS | <99 | 93 |

| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Hybrid Cinchona Alkaloid / KF / NCS | <99 | 91 |

Stereoselective Synthesis and Chiral Resolution of 3 Oxocyclopentanecarboxylate

Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

Classical resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This typically involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.

For acidic or basic compounds, the most common resolution method is the formation of diastereomeric salts using a chiral resolving agent (a chiral auxiliary). nih.govtcichemicals.com Racemic 3-oxocyclopentanecarboxylic acid, being an acidic compound, is amenable to this technique. nih.govresearchgate.net

A documented method for the resolution of (±)-3-oxocyclopentanecarboxylic acid involves the use of the chiral alkaloid (-)-brucine as the resolving agent. nih.govresearchgate.net The process involves forming diastereomeric salts between the racemic acid and (-)-brucine. Due to the different spatial arrangements, these salts exhibit different solubilities, allowing for their separation by fractional crystallization. However, this specific resolution is reported to be laborious, requiring four sequential crystallizations to obtain the (R)-enantiomer in 98% enantiomeric excess. nih.gov Another approach involves forming diastereomeric ketals with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, which serves as both a protecting group and a chiral resolving auxiliary, enabling separation through fractional crystallization. nih.gov

| Chiral Auxiliary | Method | Target Enantiomer | Key Finding |

| (-)-Brucine | Diastereomeric Salt Formation | (R)-3-Oxocyclopentanecarboxylic acid | Required four sequential crystallizations for 98% ee. nih.govresearchgate.net |

| (1R,2R)-1,2-Diphenylethane-1,2-diol | Diastereomeric Ketal Formation | Chiral 3-oxocyclopentanecarbonitrile (B1259417) | Separation via fractional crystallization. nih.gov |

Crystallization-Induced Diastereomer Transformation (CIDT)

Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for obtaining a single, desired diastereomer in high yield and purity from a mixture. This process relies on the selective crystallization of one diastereomer from a solution in which the diastereomers are in equilibrium. The depletion of the crystallizing diastereomer from the solution shifts the equilibrium, causing the other diastereomer(s) to convert into the less soluble, crystallizing form. This dynamic resolution process can theoretically lead to a 100% yield of the desired diastereomer.

A notable application of CIDT in the context of 3-oxocyclopentanecarboxylate derivatives involves the resolution of diastereomeric ketals. For instance, chiral 3-oxocyclopentanecarbonitrile has been successfully prepared with high diastereoselectivity through the CIDT of its corresponding diastereomeric ketal formed with (1R,2R)-1,2-diphenylethane-1,2-diol. researchgate.netnih.gov

In a specific example, a diastereomeric mixture of the ketal (referred to as 3a ) was subjected to CIDT conditions. researchgate.net The process, facilitated by a base such as potassium t-butoxide in t-butanol, allows for the epimerization at the carbon atom adjacent to the nitrile group. researchgate.net This epimerization enables the conversion of the more soluble (S)-diastereomer into the less soluble (R)-diastereomer, which then precipitates from the solution.

The efficiency of this CIDT process is highlighted in the following table:

Table 1: Crystallization-Induced Diastereomer Transformation of Ketal 3a

| Entry | Reactant (Diastereomeric Excess) | Base (equivalents) | Solvent | Time (h) | Product | Yield (%) | Diastereomeric Excess (%) |

|---|

Data sourced from a study on the preparation of chiral 3-oxocycloalkanecarbonitriles. researchgate.netresearchgate.net

This method provides a significant advantage over classical resolution by fractional crystallization, where the theoretical maximum yield for the desired diastereomer is 50%. The successful application of CIDT in this system underscores its utility in accessing enantiomerically enriched this compound derivatives. researchgate.net

Application of Chiral this compound as a Chiral Building Block

Chiral this compound and its derivatives are highly valued as versatile chiral building blocks in the synthesis of a wide array of complex, biologically active molecules. rsc.orgmdpi.com The inherent chirality and the presence of multiple functional groups—a ketone, an ester, and a stereocenter—provide a rich platform for a variety of chemical transformations. These building blocks are particularly prominent in the synthesis of prostaglandins (B1171923) and their analogues, which are crucial lipid compounds with diverse physiological roles. researchgate.net

The cyclopentane (B165970) core of these building blocks serves as a scaffold for the introduction of side chains with precise stereochemical control. The existing stereocenter on the ring plays a crucial role in directing the stereochemical outcome of subsequent reactions, a concept central to asymmetric synthesis.

Stereochemical Control in Downstream Transformations

The stereocenter in a chiral this compound derivative exerts significant influence over the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This control is fundamental in multi-step syntheses where the creation of new stereocenters is required.

In the synthesis of prostaglandins, for example, a chiral cyclopentenone intermediate, often derived from a this compound precursor, is subjected to a series of reactions, including conjugate additions and alkylations, to introduce the characteristic side chains. The stereochemistry of the existing chiral center on the cyclopentane ring dictates the facial selectivity of the incoming reagents, leading to the formation of the desired diastereomer.

The general principle of stereochemical control in such transformations can be summarized as follows:

Table 2: Stereochemical Influence in Downstream Transformations

| Transformation Type | Description | Stereochemical Outcome |

|---|---|---|

| Conjugate Addition | Addition of a nucleophile to the α,β-unsaturated ketone system of a cyclopentenone derivative. | The existing stereocenter directs the nucleophile to one face of the double bond, leading to a high degree of diastereoselectivity. |

This inherent stereochemical control is a powerful tool for synthetic chemists, enabling the construction of multiple stereocenters with high predictability and minimizing the need for extensive purification of diastereomeric mixtures.

Chirality Transfer Mechanisms in Reactions Involving this compound

Chirality transfer is the process by which the stereochemical information from a chiral element within a molecule is transmitted to a newly formed stereocenter during a chemical reaction. In the context of reactions involving chiral this compound derivatives, the existing stereocenter acts as the source of this chiral information.

The mechanism of chirality transfer is often rationalized by considering the transition state of the reaction. The chiral center influences the three-dimensional arrangement of the molecule in the transition state, creating a diastereomeric energy difference between the possible pathways. The reaction proceeds preferentially through the lower energy transition state, resulting in the formation of one diastereomer in excess.

Several non-covalent interactions can contribute to the stability of the favored transition state, including:

Steric Hindrance: The substituent at the chiral center can sterically block one face of the molecule, forcing the incoming reagent to approach from the opposite, less hindered face.

Electronic Effects: The electronic properties of the substituent at the chiral center can influence the electronic distribution in the transition state, favoring one geometry over another.

Chelation Control: In reactions involving metal catalysts or reagents, the chiral molecule can form a chelated intermediate, which adopts a rigid conformation and directs the subsequent reaction with high stereoselectivity.

Reactivity and Mechanistic Studies of 3 Oxocyclopentanecarboxylate Transformations

Reactivity of the Ketone Moiety in 3-Oxocyclopentanecarboxylate

The ketone group at the 3-position of the cyclopentane (B165970) ring is a key site for various chemical reactions, including condensations, additions, and the formation of reactive intermediates like enamines and silyl (B83357) enol ethers. vulcanchem.comvulcanchem.com

Condensation reactions involving the ketone functionality of this compound are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the reaction of the ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgpearson.com It is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated ketone. wikipedia.org The reaction proceeds through nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.org Various catalysts, including ammonium (B1175870) salts and amine complexes, can be employed. nih.gov Studies have shown that catalysts like magnetic silica-supported Ag2CO3 can efficiently facilitate this condensation. researchgate.net The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the Knoevenagel product. nih.govresearchgate.net

Aldol Condensation: The ketone can undergo aldol-type reactions. vulcanchem.com In a specific example, the aldol condensation of an alkyl 1-alkyl-2-oxocylopentanecarboxylate derivative with a benzaldehyde (B42025) derivative can be catalyzed by an alkali metal hydroxide (B78521) in a lower alcohol solvent. google.com

The electrophilic carbon of the ketone group is susceptible to attack by various nucleophiles, leading to a range of addition products.

Grignard Reactions: Grignard reagents (RMgX) readily react with the ketone in this compound. vulcanchem.comwvu.edu This reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a tertiary alcohol upon acidic workup. wvu.edulibretexts.orgchemistrysteps.com The choice of the Grignard reagent allows for the introduction of various alkyl or aryl groups. libretexts.org It is crucial to perform these reactions under anhydrous conditions as Grignard reagents react with water. libretexts.org

Reduction: The ketone can be selectively reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) can achieve this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the ester group. Asymmetric reduction of the ketone can be achieved using biocatalysts like baker's yeast, leading to chiral hydroxy esters. For instance, the reduction of ethyl 2-oxocyclopentanecarboxylate with baker's yeast can yield ethyl (+)-(1R, 2S)-2-hydroxycyclopentane carboxylate. google.com

The ketone functionality allows for the formation of important reactive intermediates such as enamines and silyl enol ethers, which are valuable in organic synthesis.

Enamine Formation and Reactivity: Enamines are formed by the reaction of the ketone with a secondary amine, often with acid catalysis. masterorganicchemistry.comscribd.com These enamines are nucleophilic at the α-carbon and can undergo various reactions, including alkylation and Michael additions. masterorganicchemistry.com For example, ethyl 2-oxocyclopentane-1-carboxylate can react with various diamines to form enamine structures. uta.edu.ly The resulting enamines can be hydrolyzed back to the ketone using aqueous acid. masterorganicchemistry.com

Silyl Enol Ether Formation and Reactivity: Silyl enol ethers are formed by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org They serve as versatile enolate equivalents. nih.gov The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the reaction conditions. organic-chemistry.org These intermediates can undergo a variety of reactions, including cycloadditions and alkylations. nih.govbeilstein-journals.org For instance, photoredox-Brønsted base hybrid catalysis can enable the direct allylic C–H alkylation of silyl enol ethers. nih.gov

Reactivity of the Carboxylate/Ester Moiety in this compound

The carboxylate or ester group at the 1-position also participates in a range of important chemical transformations. vulcanchem.com

Esterification: 3-Oxocyclopentanecarboxylic acid can be converted to its corresponding esters through esterification with an alcohol in the presence of an acid catalyst. cymitquimica.com

Transesterification: Transesterification is a process where one ester is converted into another by reaction with an alcohol. nih.gov This reaction can be catalyzed by acids or bases. For example, β-keto esters like methyl 2-oxocyclopentanecarboxylate can undergo transesterification with various alcohols using a silica-supported boric acid catalyst under solvent-free conditions. nih.gov Iodine has also been shown to be an effective catalyst for the transesterification of β-ketoesters. thieme-connect.com

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically carried out in the presence of an inorganic acid like hydrochloric acid or hydrobromic acid, often with acetic acid and water as the solvent. google.com The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In basic conditions, hydrolysis is achieved using a base such as sodium hydroxide or potassium hydroxide in a solvent mixture, often containing a lower alcohol and water. google.com This process, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

A patent describes the hydrolysis and decarboxylation of an alkyl 3-benzylidene-1-alkyl-2-oxocyclopentanecarboxylate derivative under both acidic and basic conditions to yield a 2-(substituted or unsubstituted benzylidene)-5-alkylcyclopentanone derivative. google.com

Curtius Rearrangement of 3-Oxocyclopentanecarboxylic Acid

The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic azide (B81097) to an isocyanate. For 3-oxocyclopentanecarboxylic acid, this reaction provides a pathway to synthetically valuable amine derivatives. The process is typically initiated by converting the carboxylic acid into a reactive intermediate, such as an acyl azide, which then undergoes rearrangement.

A one-step procedure has been described where 3-oxocyclopentanecarboxylic acid is treated with diphenyl phosphoryl azide (DPPA) and triethylamine (B128534) in the presence of tert-butanol (B103910). chemicalbook.comsigmaaldrich.comnih.gov In this reaction, the carboxylic acid is converted in situ to an acyl azide, which then rearranges to an isocyanate intermediate. nih.gov The tert-butanol present in the reaction mixture acts as a nucleophile, trapping the isocyanate to form a tert-butoxycarbonyl (Boc)-protected amine. nih.gov

However, detailed mechanistic studies have shown an unexpected outcome for cyclic γ-keto acids like 3-oxocyclopentanecarboxylic acid. nih.gov Instead of the expected Boc-protected amine (tert-butyl (3-oxocyclopentyl)carbamate), the major product isolated is the N-Boc-protected 1-(3-oxo)urea derivative. chemicalbook.comnih.gov Time course analysis revealed that the initially formed carbamate (B1207046) is unstable under the basic reaction conditions and undergoes elimination. nih.gov The resulting tert-butyl carbamate then acts as a nucleophile, attacking another molecule of the isocyanate intermediate to generate the observed urea (B33335) product. nih.gov This reaction pathway is specific to cyclic γ-keto acids; linear analogs tend to form 3,4-dihydro-2H-1,3-oxazin-2-ones via intramolecular cyclization instead. nih.gov

Table 1: Products of Curtius Rearrangement with DPPA/Et₃N/t-BuOH

| Starting Material | Major Product | Reference |

|---|---|---|

| 3-Oxocyclopentanecarboxylic acid | Boc-protected 1-(3-oxo)urea | nih.gov |

| 3-Oxocyclohexanecarboxylic acid | Boc-protected 1-(3-oxo)urea | nih.gov |

Pericyclic and Rearrangement Reactions Involving this compound Intermediates

Pericyclic reactions are a class of concerted reactions involving a cyclic transition state. Intermediates derived from this compound can potentially undergo several types of pericyclic and rearrangement reactions, which are fundamental in expanding molecular complexity. These reactions are typically uncatalyzed, proceeding under thermal or photochemical conditions. wikipedia.org

Sigmatropic rearrangements, a key type of pericyclic reaction, involve the migration of a sigma bond across a π-electron system. wikipedia.org For example, the vinylcyclopropane (B126155) rearrangement is a sigmaaldrich.comvulcanchem.com-sigmatropic shift that converts a vinylcyclopropane into a cyclopentene (B43876). organicchemistrydata.org While direct examples involving a this compound core are specific, derivatives can be designed to undergo such transformations.

The Claisen rearrangement is a powerful carbon-carbon bond-forming sigmaaldrich.comsigmaaldrich.com-sigmatropic reaction that occurs in allyl vinyl ethers, yielding γ,δ-unsaturated carbonyl compounds. wikipedia.org An enol ether derivative of this compound could theoretically undergo this rearrangement. Similarly, the Cope rearrangement involves the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.org

Ring enlargement reactions, which can compete with stereomutation, are another class of rearrangements. These transformations are often slower than other rearrangements due to the steric strain involved in forming the required cisoid diradical intermediate. acs.org Research in related systems, such as the intramolecular Schmidt reaction of allylic azides derived from functionalized cyclopentanones, demonstrates how complex rearrangements can be used to construct nitrogen-containing bicyclic structures. core.ac.uk

Reaction Mechanisms of Key Transformations

Keto-enol tautomerism is a fundamental equilibrium in carbonyl compounds, including this compound. libretexts.org The equilibrium between the keto and enol forms is influenced by structural factors, solvent, and temperature. oup.combiopchem.education For β-keto acids and their esters, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation, making its presence more significant than in simple ketones. libretexts.orgmasterorganicchemistry.com

Detailed kinetic and thermodynamic studies have been performed on the closely related isomer, 2-oxocyclopentanecarboxylic acid, providing valuable insight. acs.orgacs.org The enol form is generated via flash photolysis of a precursor, and its subsequent isomerization (ketonization) back to the keto form is monitored. acs.org The keto-enol equilibrium constant (KE) is a key thermodynamic parameter, defined as the ratio of the enol concentration to the keto concentration at equilibrium. The pKE is the negative logarithm of this constant.

For the 2-oxocyclopentanecarboxylic acid system in aqueous solution, the equilibrium favors the keto form. The pKE was determined to be 2.51 for the un-ionized carboxylic acid and 3.00 for the ionized carboxylate form. acs.orgacs.orgresearchgate.net The acidity of the keto form's carboxylic acid group (pQa,K) was found to be 3.67, while the enol's carboxylic acid group was more acidic (pQa,E = 4.16). acs.orgacs.org

Table 2: Equilibrium and Acidity Constants for 2-Oxocyclopentanecarboxylic Acid System in Aqueous Solution (Ionic Strength = 0.10 M)

| Parameter | Description | Value | Reference |

|---|---|---|---|

| pKE | Keto-enol equilibrium constant (un-ionized acid) | 2.51 | acs.orgacs.orgresearchgate.net |

| pK'E | Keto-enol equilibrium constant (ionized carboxylate) | 3.00 | acs.orgacs.orgresearchgate.net |

| pQa,K | Acidity constant of keto form (carboxylic acid) | 3.67 | acs.orgacs.orgresearchgate.net |

| pQa,E | Acidity constant of enol form (carboxylic acid) | 4.16 | acs.org |

Studies on methyl 2-oxocyclopentanecarboxylate in aqueous solution show that the tautomeric equilibrium is governed by entropic factors, where the formation of a quasi-aromatic, H-bonded system in the enol introduces angular strain that outweighs the enthalpic gain from the hydrogen bond. oup.com

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. oup.comresearchgate.net The general trend is that polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor. biopchem.education Conversely, nonpolar solvents can favor the enol form, particularly if intramolecular hydrogen bonding provides stabilization.

For β-dicarbonyl compounds, polar aprotic solvents like DMSO can favor the enol form due to stabilization through hydrogen bonding. In contrast, nonpolar solvents such as hexane (B92381) stabilize the keto form. In aqueous solutions of methyl 2-oxocyclopentanecarboxylate, NMR studies indicated that less than 5% of the enol form was present, highlighting the keto form's predominance in a polar, protic medium. oup.com The choice of solvent is therefore a critical parameter in reaction design, as the reactive species (keto, enol, or enolate) can be controlled by the medium.

The interconversion between keto and enol tautomers is subject to catalysis by acids and bases. muni.cz The rates of these processes can be measured using various techniques. For the 2-oxocyclopentanecarboxylic acid system, flash photolysis was used to generate the enol, and its decay (ketonization) was monitored spectroscopically. acs.orgacs.org Ketonization was found to be a relatively slow process, with rate constants in the millisecond to second range. acs.org

The rate of the reverse reaction, enolization, can be determined by scavenging the enol as it forms. acs.orgresearchgate.net In this method, a reagent like bromine, which reacts rapidly with the enol but not the ketone, is added to the solution. The rate of bromine consumption is then governed by the rate of enol formation. oup.comacs.org

The ketonization of the enol of 2-oxocyclopentanecarboxylic acid exhibits a complex rate profile dependent on pH, which can be interpreted as rate-determining proton transfer to the β-carbon of different ionized forms of the enol. acs.org

Table 3: Selected Rate Constants for the 2-Oxocyclopentanecarboxylic Acid System

| Process | Description | Rate Constant (k) | Reference |

|---|---|---|---|

| Uncatalyzed Hydration | Hydration of the precursor 2-ketocyclopentylideneketene to form the enol | 1.4 x 10⁶ s⁻¹ | acs.org |

The ketone and ester functionalities of this compound and its derivatives allow for a variety of nucleophilic reactions. The carbonyl group of the ketone is electrophilic and susceptible to attack by nucleophiles. This can involve direct nucleophilic addition to the carbonyl carbon or, more commonly for carbon nucleophiles, reaction via the enol or enolate intermediate.

The enolate, formed under basic conditions, is a potent nucleophile that can undergo C-alkylation or C-acylation. The mechanism of C-arylation of ethyl 2-oxocyclopentanecarboxylate with aryllead triacetates has been studied. rsc.org The reaction proceeds via the enolate, which acts as a soft carbon nucleophile, displacing the lead triacetate group from the arylating agent. rsc.org This transformation is a formal nucleophilic displacement at the aryl carbon. rsc.org

The general mechanism for nucleophilic addition to the ketone involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol product (in the case of reduction by agents like sodium borohydride) or undergo subsequent reactions. The stereochemical outcome of these additions can be influenced by the steric environment around the carbonyl group and the conformational constraints of the cyclopentane ring.

Oxypalladation Mechanisms and Stereoselectivity

The transformation of this compound and its derivatives through palladium-catalyzed reactions often involves a key mechanistic step known as oxypalladation. This process, the intramolecular nucleophilic attack of an oxygen atom onto a palladium-coordinated alkene, is fundamental to the formation of various cyclic and bicyclic structures. The stereoselectivity of these reactions is a critical aspect, dictating the three-dimensional arrangement of the final product.

Mechanistic studies, often employing stereospecifically labeled substrates, have been instrumental in elucidating the stereochemical course of these reactions. For instance, investigations have shown that the oxypalladation step typically proceeds in a syn fashion. core.ac.uk This means that the palladium metal and the attacking oxygen nucleophile add to the same face of the carbon-carbon double bond. A plausible reaction pathway involves the initial syn facioselective formation of a palladium π-complex with the alkene, followed by the syn oxypalladation, and subsequent steps to yield the final product. researchgate.net

The nature of the ligands coordinated to the palladium center plays a crucial role in influencing the stereochemical outcome. Both monodentate and bidentate ligands have been shown to facilitate syn oxypalladation. core.ac.uk The choice of ligand, along with the specific reaction conditions, can be optimized to achieve high levels of stereoselectivity.

In the context of substituted π-allylpalladium complexes, which are common intermediates in these transformations, the stereochemistry is often thermodynamically controlled. thieme-connect.de For instance, 1-monosubstituted and 1,3-disubstituted allyl complexes tend to favor the more stable syn geometry to minimize steric interactions. thieme-connect.de The stereochemistry of these intermediates can be readily determined using NMR spectroscopy, as the palladium atom differentially shields the substituents on the allyl moiety. thieme-connect.de

A summary of representative palladium-catalyzed oxypalladation reactions is presented below:

| Catalyst System | Substrate | Key Mechanistic Feature | Stereochemical Outcome |

| Pd(II) salts with O₂, pyridine (B92270), and MS 3Å | 2-(1,2-dimethyl-1-propenyl)phenol | Aerobic oxidation | Not specified |

| Pd(II) acetate (B1210297) with LiTFA, TFA, and TFAA | Cyclohexa-1,3-diene | Reoxidation of Pd(0) by MnO₂ and benzo-1,4-quinone | Not specified thieme-connect.de |

| Chiral allylic alcohol-induced Pd(II) complex | Allylic alcohol derivative | syn facioselective formation of Pd π-complex | syn oxypalladation researchgate.net |

Chain-Walking/Cyclization Processes

Chain-walking, a process involving the migration of a metal catalyst along a carbon chain, is another significant transformation involving derivatives of this compound. This process often precedes or is coupled with a cyclization event, leading to the formation of complex molecular architectures.

In palladium catalysis, chain-walking can occur through a series of repeated migratory insertion and β-hydride elimination steps. acs.org This mechanism allows the palladium catalyst to "walk" along a hydrocarbon chain until it reaches a position favorable for a subsequent reaction, such as cyclization. For example, a palladium catalyst might initially coordinate to a double bond and then, through a series of β-hydride elimination and reinsertion events, move to a different position within the molecule before triggering a cyclization.

While direct studies on this compound itself are not extensively detailed in the provided context, analogous systems demonstrate the principles of chain-walking/cyclization. For instance, gold(III)-catalyzed isomerizations have been shown to proceed through a chain-walking mechanism involving a reactive gold(III) hydride intermediate. acs.org This process involves a sequence of β-hydride elimination and reinsertion into the Au-H bond. acs.org

The cyclization step following chain-walking can be influenced by various factors, including the nature of the substrate and the catalyst system. For instance, intramolecular cyclization of trisubstituted cyclopentane carboxylates, which can be derived from cyclopent-3-ene carboxylate, has been achieved using a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.net This particular method allows for the construction of a methylene bridge, leading to bicyclo[2.1.0]pentane (housane) derivatives. researchgate.net

The proposed mechanism for the cyclization of a hexaketide precursor into oudenone, a fungal metabolite, involves a "polyepoxide cascade" model, which is analogous to chain-walking followed by cyclization. collectionscanada.gc.ca This highlights how sequential reactions along a carbon chain can lead to the formation of complex cyclic structures. collectionscanada.gc.ca

The table below summarizes key aspects of chain-walking/cyclization processes relevant to cyclopentane systems.

| Catalyst/Reagent | Substrate Type | Mechanistic Feature | Product Class |

| Palladium complex | Allylic alcohols/Alkenyl alcohols | Catalyst chain-walking via migratory insertion/β-H elimination | Isomerized products acs.org |

| Gold(III) complex | 1,6-enynes | Chain-walking via gold(III) hydride intermediate | Cycloisomerized products acs.org |

| LiHMDS | Trisubstituted cyclopentane carboxylates | Intramolecular cyclization | Bicyclo[2.1.0]pentane derivatives researchgate.net |

Biocatalytic Approaches in 3 Oxocyclopentanecarboxylate Chemistry

Enzymatic Resolution of Racemic 3-Hydroxycyclopentanecarboxylate Derivatives

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. catalysis.blog This process relies on the ability of chiral enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product. catalysis.blog This strategy is particularly effective for producing chiral hydroxy esters, which are valuable building blocks in organic synthesis.

Lipases and esterases are hydrolytic enzymes that are frequently employed for the kinetic resolution of racemic esters. nih.govresearchgate.net In the case of racemic 3-hydroxycyclopentanecarboxylate esters, these enzymes can selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and thus enabling their separation. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed. researchgate.net

A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B) for the resolution of racemic methyl 3-hydroxycyclopentanecarboxylate. CAL-B selectively catalyzes the hydrolysis of the cis-ester, leaving the trans-isomer intact. This process can achieve a high enantiomeric excess (ee) of 92%, although it may require reaction times of 24 to 48 hours to reach a yield of around 45%. The efficiency and selectivity of lipase-catalyzed hydrolysis can be highly dependent on reaction conditions such as temperature, pH, and the presence of organic co-solvents. mdpi.com Various lipases from bacterial, fungal, and mammalian sources have been explored for their catalytic activities in cleaving esters. nih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Candida antarctica lipase B (CAL-B) | Racemic methyl 3-hydroxycyclopentanecarboxylate | trans-methyl 3-hydroxycyclopentanecarboxylate | 92% | 45% |

Biocatalytic Reduction of the Carbonyl Group

The asymmetric reduction of the prochiral ketone in 3-oxocyclopentanecarboxylate is a direct route to obtaining enantiomerically pure 3-hydroxycyclopentanecarboxylate derivatives. This transformation can be achieved using whole-cell systems or isolated enzymes, which often provide high yields and excellent enantioselectivity.

| Biocatalyst | Substrate | Product | Yield (%) | Reference |

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 2-oxocyclopentanecarboxylate | Ethyl(+)-(1R, 2S)-2-hydroxycyclopentane carboxylate | 70% | google.com |

For greater control and specificity, isolated enzymes such as carbonyl reductases and transaminases are used. Carbonyl reductases catalyze the reduction of carbonyl compounds, including α- and β-ketoesters, to their corresponding hydroxyesters. uni-duesseldorf.de Purified reductases from baker's yeast have demonstrated the ability to reduce various ketones to alcohols with high enantiomeric purity (>98% ee). acs.org

Transaminases (TAs) are primarily known for catalyzing the transfer of an amino group from a donor to a carbonyl acceptor. acs.org However, they are highly valuable in dynamic kinetic resolution (DKR) processes to produce chiral amines from keto compounds. acs.orguniovi.es In the context of this compound chemistry, a TA could be used in a reductive amination cascade to produce chiral 3-aminocyclopentanecarboxylates, which are valuable synthons. For example, a DKR protocol using TAs has been developed for the synthesis of diastereo- and enantioenriched α-alkyl-β-amino esters from the corresponding β-keto esters. uniovi.es

Nitrilase Activity Screening for Conversion of Nitriles to Carboxylic Acids

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia, often under mild conditions. academie-sciences.fracademie-sciences.fr This biotransformation is an attractive alternative to chemical hydrolysis, which can require harsh acidic or basic conditions. academie-sciences.fr A key application in this area is the conversion of 3-cyanocyclopentanone (also known as 3-oxocyclopentane-1-carbonitrile) to this compound. cymitquimica.com

The discovery of suitable nitrilases for a specific substrate often involves screening a diverse range of enzymes sourced from microbial biodiversity through genome mining approaches. academie-sciences.fracademie-sciences.fr High-throughput screening assays, which can measure the release of ammonia, are used to identify nitrilases with the desired activity and selectivity from a large pool of candidates. academie-sciences.fr This approach has successfully expanded the toolbox of available nitrilases for various synthetic applications. academie-sciences.fr

Multi-Enzymatic Conversion Systems for Chiral Synthesis

The integration of multiple enzymatic steps into a one-pot cascade reaction represents a highly efficient strategy for complex chiral synthesis. academie-sciences.frpolimi.it These multi-enzyme systems mimic metabolic pathways and can overcome challenges such as low yields, unfavorable equilibria, and the need for intermediate purification steps.

A multi-enzymatic system has been developed for the synthesis of enantiomers of cyclic ketoesters, including (S)-methyl this compound. polimi.it This cascade process starts with the allylic hydroxylation of a cycloalkenecarboxylate substrate using whole cells of Rhizopus oryzae. The resulting allylic alcohol is then oxidized to an unsaturated ketone by a laccase/TEMPO system. In the final step, an ene-reductase mediates the stereoselective hydrogenation of the carbon-carbon double bond to yield the final chiral product. This sequential, one-pot reaction achieved a 75% yield and a 90% enantiomeric excess for (S)-methyl this compound. polimi.it Such multi-enzyme cascades highlight the potential of biocatalysis to construct complex chiral molecules with high precision and efficiency. academie-sciences.fr

Advanced Characterization and Spectroscopic Analysis of 3 Oxocyclopentanecarboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-oxocyclopentanecarboxylate systems. jchps.comnumberanalytics.com It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure and the study of dynamic processes. numberanalytics.com

Detection of Intermediates and Product Mixtures

NMR spectroscopy is particularly powerful for identifying and characterizing intermediates and analyzing complex product mixtures in reactions involving 3-oxocyclopentanecarboxylates. For instance, in the synthesis of (RS)-3-oxocyclopentanecarboxylic acid via the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the composition of the intermediate mixture formed after the cyclization step. researchgate.net This allowed for the characterization of previously unknown components of the reaction mixture.

In studies of the tautomeric equilibrium of methyl 2-oxocyclopentanecarboxylate, ¹H and ¹³C-NMR spectra in a D₂O/CD₃OD aqueous solution indicated the predominance of the keto tautomer, with the enol form being present at less than 5%. oup.com The integration of the methoxy (B1213986) signal in the ¹H-NMR spectrum is a key method for quantifying the percentages of keto and enol tautomers. oup.com Similarly, ¹H NMR spectroscopy of crude reaction mixtures has been used to monitor the progress and diastereomeric ratio of reactions involving related cyclopentanone (B42830) derivatives. rsc.org

The analysis of sarkomycin (B75957), or 2-methylene-3-oxocyclopentanecarboxylic acid, and its dimerization product, Sarkomycin Z, heavily relied on NMR spectroscopy for structural elucidation. vulcanchem.com These analyses, often in conjunction with other techniques, provide a complete picture of the molecular architecture. vulcanchem.com

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to trace metabolic pathways and elucidate reaction mechanisms. musechem.comnih.gov By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow the fate of these labeled atoms through complex chemical or biological transformations. nih.govsigmaaldrich.com

In the context of this compound systems, isotopic labeling can provide profound insights. For example, using ¹³C-labeled precursors in the synthesis of a this compound derivative would allow for the precise tracking of carbon atoms from the starting material to the final product. sigmaaldrich.com This is particularly useful for distinguishing between different potential reaction pathways. While specific studies on this compound using isotopic labeling are not extensively detailed in the provided results, the principles of this technique are broadly applicable. For instance, ¹³C-labeled methanol (B129727) could be used to trace the esterification process, confirming the incorporation of the methoxy group via mass spectrometry.

The use of stable isotopes like ¹³C and ¹⁵N is common in biosynthetic labeling for solid-state NMR studies of proteins, a technique that could be adapted for studying enzymatic reactions involving this compound. sigmaaldrich.com This approach helps in overcoming spectral overlap and provides specific structural and dynamic information. sigmaaldrich.com

X-ray Diffraction Analysis for Absolute Configuration and Crystal Structure

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the stereochemical aspects of this compound derivatives. scholaris.caresearchgate.netmit.edu

In the study of chiral 3-oxocycloalkanecarbonitriles derived from this compound precursors, single-crystal X-ray diffraction (SXRD) analysis was employed to determine the stereochemistry of diastereomers. rsc.org This analysis revealed that differences in hydrogen bonding networks were responsible for the differential solubility of the (R) and (S) diastereomers, enabling their separation by fractional crystallization. rsc.org The crystal structures of both (R)- and (S)-diastereomers of related ketal derivatives were determined, showing different space groups (P2₁ and P2₁2₁2₁, respectively) and distinct hydrogen bonding patterns. rsc.org

For example, the crystal structure of methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate was determined to be triclinic with space group P1̅. researchgate.net The analysis provided precise fractional atomic coordinates and displacement parameters for each atom in the molecule. researchgate.net

A Bijvoet analysis, a method that utilizes anomalous scattering effects in X-ray diffraction, was used to confirm the absolute configuration of a derivative of (1S,2S)-(+)-ethyl 1-allyl-2-hydroxycyclopentanecarboxylate. scholaris.ca This technique was crucial in refuting previously reported configurations that were based on less definitive methods like CD/ORD spectroscopy. scholaris.ca The refinement of the crystal structure and comparison with the inverted structure confirmed the correct absolute configuration. scholaris.ca

The cyclopentane (B165970) ring in these systems typically adopts non-planar conformations, such as envelope or twist forms. X-ray diffraction data, refined using software like SHELX, can resolve the puckering parameters of the ring. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as C=O···H hydrogen bonds, which stabilize the crystal lattice.

Below is a table summarizing crystallographic data for a derivative of this compound:

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |

| Methyl 1-(2-(fluorosulfonyl)ethyl)-2-oxocyclopentanecarboxylate | C₉H₁₃FO₅S | Triclinic | P1̅ | a = 5.9390(3) Å, b = 8.1581(4) Å, c = 11.3823(8) Å, α = 89.498(3)°, β = 85.314(5)°, γ = 84.916(5)° | researchgate.net |

| (1S)-10-camphorsulfonyl derivative of (1S,2S)-(+)-ethyl 1-allyl-2-hydroxycyclopentanecarboxylate | Not specified | Monoclinic | P2₁ | a=6.877(4) Å, b=8.638(1) Å, c=18.258(5) Å, β=94.96(3)° | scholaris.ca |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and studying the conformational properties of chiral molecules in solution. bruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its stereochemistry. bruker.comrsc.org

VCD is particularly valuable for the analysis of chiral systems like derivatives of this compound, where understanding the three-dimensional structure is critical. rsc.org The technique is highly sensitive to the conformational equilibria of chiral molecules. nih.gov By combining experimental VCD spectra with quantum chemical calculations, it is possible to assign the absolute configuration of a molecule and to investigate its conformational distribution in solution. uco.es

For instance, in the study of chiral food additives like γ-valerolactone, VCD spectroscopy, assisted by DFT calculations, was used to explore the molecular structure and conformational distribution in solution. uco.es This approach allows for the identification of key vibrational features related to specific conformations. uco.es

The application of VCD to this compound systems would involve recording the VCD spectrum of an enantiomerically pure sample and comparing it to the spectra calculated for both possible enantiomers (R and S). A good match between the experimental and calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute configuration.

Flash Photolysis for Kinetic Studies of Tautomerism

Flash photolysis is a powerful technique for studying the kinetics of fast reactions, including tautomeric equilibria. researchgate.netacs.org This method involves generating a transient species, such as an enol, using a short pulse of light and then monitoring its decay back to the more stable keto form using time-resolved spectroscopy. researchgate.netacs.org

The keto-enol tautomerism of β-oxocarboxylic acids, including derivatives of this compound, has been investigated using flash photolysis. In a study of 2-oxocyclopentanecarboxylic acid, the enol form was generated by the flash photolytic Wolff rearrangement of 2-diazocyclohexane-1,3-dione, which produces a ketene (B1206846) that rapidly hydrates to the enol. researchgate.netacs.org The subsequent ketonization of the enol was monitored, and the rate constants were determined. acs.org

These kinetic studies provide valuable information about the stability of the enol and the mechanism of the tautomerization process. For 2-oxocyclopentanecarboxylic acid, the ketonization was found to be a relatively slow process with rate constants in the millisecond to second range. acs.org By combining the rates of enolization (measured by bromine scavenging) and ketonization, the keto-enol equilibrium constant (pKₑ) can be determined. acs.org For the un-ionized carboxylic acid form of 2-oxocyclopentanecarboxylic acid, the pKₑ was found to be 2.51. acs.org

The table below summarizes some kinetic data for the tautomerism of 2-oxocyclopentanecarboxylic acid:

| Parameter | Value | Conditions | Reference |

| Uncatalyzed hydration rate constant of 2-ketocyclopentylideneketene | 1.4 x 10⁶ s⁻¹ | Aqueous solution | acs.org |

| Hydroxide-ion-catalyzed hydration rate constant | 7.5 x 10⁷ M⁻¹ s⁻¹ | Aqueous solution | acs.org |

| pKₑ (keto-enol equilibrium constant) for un-ionized acid | 2.51 | Aqueous solution | acs.org |

| pK'ₑ (keto-enol equilibrium constant) for ionized carboxylate | 3.00 | Aqueous solution | acs.org |

| pQₐ,ₑ (enol carboxylic acid acidity constant) | 4.16 | Ionic strength 0.10 M | acs.org |

| pQₐᴱ (enol hydroxyl group acidity constant) | 12.41 | Ionic strength 0.10 M | acs.org |

On-line Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Reaction Monitoring

On-line Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. utwente.nlmt.comrsc.org This technique allows for the direct measurement of the infrared spectra of a reaction mixture without the need for sample preparation. mt.com An ATR probe is immersed in the reaction vessel, and the infrared spectrum is continuously recorded, providing information about the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comrsc.org

The use of ATR-IR for monitoring reactions involving this compound systems can provide valuable kinetic and mechanistic insights. For example, in a synthesis where a this compound derivative is being formed or consumed, ATR-IR can track the appearance or disappearance of characteristic infrared absorption bands, such as the C=O stretching vibrations of the ketone and ester functional groups.

Key absorption bands for a related compound, methyl 1-methyl-3-oxocyclopentane-1-carboxylate, include a strong ester C=O stretch around 1745 cm⁻¹ and a ketone C=O stretch around 1710 cm⁻¹. By monitoring the intensity of these bands over time, a concentration profile for the species of interest can be generated. This data can then be used to determine reaction rates and to optimize reaction conditions.

ATR-IR is particularly well-suited for studying reactions in solution, even in highly absorbing media like water, because the penetration depth of the infrared beam into the sample is very small. rsc.org This minimizes interference from the solvent and allows for the sensitive detection of dissolved species. rsc.orgbruker.com

Computational and Theoretical Investigations of 3 Oxocyclopentanecarboxylate

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and relative stability of 3-oxocyclopentanecarboxylate. The cyclopentane (B165970) ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to minimize steric and angle strain.

Computational models reveal that the presence of the ketone at the 3-position and the carboxylate group significantly influences the ring's preferred conformation. The ketone group, for instance, can introduce a degree of rigidity, stabilizing a half-chair conformation where the carbonyl oxygen is slightly out of the ring's plane. DFT methods, such as B3LYP with basis sets like 6-31G*, are used to optimize the geometry and calculate the energies of these different conformations to identify the most stable structure. acs.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed molecular picture.

Table 1: Representative Conformational Analysis Data

| Parameter | Computational Method | Finding |

|---|---|---|

| Ring Conformation | Conformational Analysis | Adopts non-planar envelope or twist conformations to minimize strain. |

| Substituent Influence | DFT (B3LYP/6-31G*) | The ketone at position 3 introduces partial rigidity, favoring a half-chair-like structure. |

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical modeling is extensively used to map the reaction pathways and characterize the high-energy transition states for reactions involving this compound. By calculating the potential energy surface, chemists can understand the step-by-step mechanism of complex transformations, such as aldol (B89426) reactions, Michael additions, and cyclizations.

For example, DFT calculations have been employed to model the transition states in proline-catalyzed intramolecular aldol reactions. acs.org These studies can predict activation energies with a high degree of accuracy (often within ±2 kcal/mol), identifying the rate-determining step of the reaction. acs.org The models can distinguish between different proposed mechanisms, such as an enamine-based pathway, by comparing the calculated activation barriers. acs.org For instance, in a proline-catalyzed reaction, the calculated activation energies for carbinolamine, iminium, and enamine formation can be compared to determine the most likely pathway. acs.org

Prediction of Stereochemical Outcomes

One of the most powerful applications of computational chemistry in this context is the prediction of stereochemical outcomes in asymmetric catalysis. For reactions that create new chiral centers, theoretical calculations can accurately predict which stereoisomer will be predominantly formed.

By modeling the transition states leading to different stereoisomers (e.g., R vs. S enantiomers or syn vs. anti diastereomers), the difference in their activation energies (ΔΔG‡) can be calculated. This energy difference directly correlates with the enantiomeric excess (ee) or diastereomeric ratio (dr) observed experimentally. Studies have shown that using DFT methods like B3LYP/6-31G(d) for geometry optimization, followed by higher-level single-point energy calculations, can reproduce experimental enantioselectivities with remarkable accuracy, sometimes with a mean absolute error as low as 0.1 kcal/mol. acs.org This predictive power is an efficient tool for designing new catalysts and reaction conditions to achieve high stereoselectivity. acs.orgmdpi.com

Docking Studies for Substrate-Catalyst Interactions in Biocatalysis and Organocatalysis

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when bound to the active site of a catalyst, be it an enzyme (biocatalysis) or a small molecule organocatalyst. For derivatives like ethyl 2-oxocyclopentanecarboxylate, docking simulations using software such as AutoDock Vina can model its interaction with organocatalysts, like cinchona alkaloids, in a Michael reaction. soton.ac.uk

These studies provide a visual and energetic representation of how the substrate fits into the catalyst's binding pocket. They can identify key non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding and for controlling the stereochemical outcome. mdpi.com In biocatalysis, docking can help elucidate the binding of this compound derivatives to the active sites of metabolic enzymes. nih.gov The results from these in silico investigations often show good agreement with experimental findings and are crucial for the rational design of more efficient and selective catalysts. nih.govacs.org

Thermodynamic and Kinetic Parameters from Computational Data

Computational methods provide access to a wealth of thermodynamic and kinetic data that govern chemical reactions. DFT and other ab initio calculations can be used to determine key parameters for reactions involving this compound.

Table 2: Computationally Derived Energy Parameters for a Representative Reaction

| Parameter | Computational Method | Typical Value/Finding | Significance |

|---|---|---|---|

| Activation Energy (ΔE) | DFT (B3LYP/6-31G*) | ~10-25 kcal/mol | Determines the reaction rate; lower energy means a faster reaction. acs.org |

| Difference in Activation Energy (ΔΔG‡) | DFT (B3LYP/6-31G(d)) | 0.1 - 2.0 kcal/mol | Predicts stereoselectivity (enantiomeric or diastereomeric excess). acs.org |

Applications of 3 Oxocyclopentanecarboxylate As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

Esters of 3-oxocyclopentanecarboxylate, such as methyl 2-oxocyclopentanecarboxylate, serve as readily available starting materials for the synthesis of various natural products. shu.ac.uk These compounds can be elaborated into highly functionalized bicyclo[3.3.0]octane derivatives, which are key intermediates in the synthesis of several classes of natural products. shu.ac.uk

One notable application is in the synthesis of iridoid glucosides like loganin. shu.ac.uk A multi-step synthesis transforms a bicyclo[3.0.0]octane precursor, derived from this compound, into loganin. shu.ac.uk Furthermore, this scaffold has been utilized in the formal syntheses of hirsutene, the parent hydrocarbon of the hirsutane family of sesquiterpenoids. shu.ac.uk The synthesis involves the regiospecific alkylation of a vinyl sulphone derived from the bicyclo[3.3.0]octane system to construct the characteristic tricyclopentanoid framework of hirsutene. shu.ac.uk

Additionally, intermediates derived from this compound have been converted into precursors for the antitumor agent sarkomycin (B75957) and the beetle defensive secretion chrysomelidial. shu.ac.uk The synthesis of clovane-type terpenoids, such as rumphellclovane E, has also been achieved through intermediates derived from related cyclopentanone (B42830) structures. acs.org

Intermediate in the Synthesis of Pharmaceutical Scaffolds